N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a carbamate group (O=C(NH2)OR), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a cyclopropane ring (a three-membered carbon ring). The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques provide information about the types of atoms in the compound and how they are connected.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carbamate group could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Scientific Research Applications
Anticancer Properties
The compound exhibits potent anticancer activity. Specifically, it can serve as an NF-κB inhibitor , which is crucial in anticancer drug research. NF-κB plays a pivotal role in cell survival, proliferation, and inflammation. By inhibiting NF-κB, this compound may help combat cancer progression .
Antibacterial and Antifungal Effects
Research suggests that derivatives of this compound possess antibacterial and antifungal properties. These properties make it a potential candidate for developing novel antimicrobial agents. Further studies are needed to explore its efficacy against specific pathogens .
Anti-Inflammatory Activity
The compound has demonstrated anti-inflammatory effects. In particular, lipopolysaccharide (LPS)-induced inflammatory mediators may benefit from its impact. These findings open avenues for investigating its role in managing brain disorders associated with neuroinflammation .
Immunomodulation
Immunological modulation is another intriguing aspect. The compound could potentially modulate immune responses, making it relevant for immunotherapy research .
Retinoid Nuclear Modulators
Retinoid nuclear modulators are essential for treating metabolic and immunological diseases. This compound falls into this category, emphasizing its therapeutic potential .
Structural Precursor
Beyond its pharmacological applications, this compound serves as a structural precursor. Researchers can use it to synthesize more complex molecules with bio-utilities .
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, the mode of action is difficult to determine. The presence of the dimethoxyphenyl and thiazole groups in the compound’s structure suggests potential interactions with biological macromolecules, possibly through hydrogen bonding or hydrophobic interactions .
Pharmacokinetics
The compound’s molecular weight (359.41600), LogP (3.46270), and polar surface area (69.51000) suggest it may have reasonable bioavailability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-23-12-5-6-13(14(8-12)24-2)19-15(21)7-11-9-25-17(18-11)20-16(22)10-3-4-10/h5-6,8-10H,3-4,7H2,1-2H3,(H,19,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIDRXJWMBCHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.